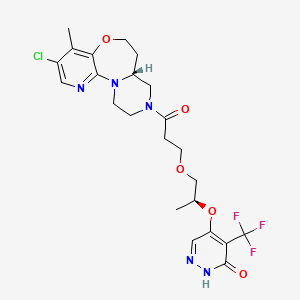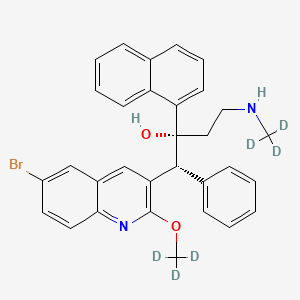
Bedaquiline impurity 2-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bedaquiline impurity 2-d6 is a deuterium-labeled derivative of Bedaquiline, a diarylquinoline agent. Bedaquiline is primarily used to treat multidrug-resistant tuberculosis by inhibiting the Mycobacterium tuberculosis F1FO-ATP synthase through targeting both the c- and ε-subunits . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of Bedaquiline.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bedaquiline impurity 2-d6 involves the incorporation of deuterium into the Bedaquiline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and isotopic labeling .
化学反应分析
Types of Reactions
Bedaquiline impurity 2-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can lead to the formation of reduced derivatives .
科学研究应用
Bedaquiline impurity 2-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Used to study the metabolic pathways and pharmacokinetics of Bedaquiline.
Medicine: Used in the development of new drugs and therapies for tuberculosis.
Industry: Used in the production of high-purity Bedaquiline for pharmaceutical applications.
作用机制
Bedaquiline impurity 2-d6 exerts its effects by inhibiting the Mycobacterium tuberculosis F1FO-ATP synthase. This enzyme is essential for the generation of ATP, which is the primary energy source for the bacteria. By inhibiting this enzyme, this compound disrupts the energy production in the bacteria, leading to its death . The molecular targets involved include the c- and ε-subunits of the ATP synthase .
相似化合物的比较
Bedaquiline impurity 2-d6 is unique due to its deuterium labeling, which allows for the study of the pharmacokinetics and metabolic profiles of Bedaquiline. Similar compounds include:
Bedaquiline: The parent compound used to treat multidrug-resistant tuberculosis.
Bedaquiline impurity 2: A non-deuterated impurity of Bedaquiline.
Bedaquiline impurity 4: Another impurity of Bedaquiline with a different chemical structure.
These similar compounds differ in their chemical structures and isotopic labeling, which affects their pharmacokinetic and metabolic profiles.
属性
分子式 |
C31H29BrN2O2 |
|---|---|
分子量 |
547.5 g/mol |
IUPAC 名称 |
(1R,2R)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31+/m1/s1/i1D3,2D3 |
InChI 键 |
GOBOQBZOZDRXCQ-QGWZZWPZSA-N |
手性 SMILES |
[2H]C([2H])([2H])NCC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC([2H])([2H])[2H])O |
规范 SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)

![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
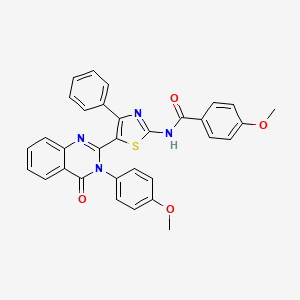
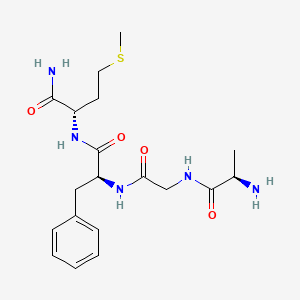
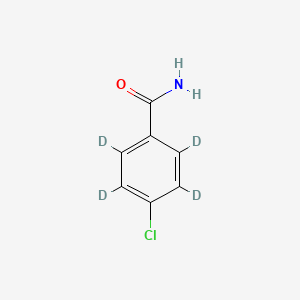
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)

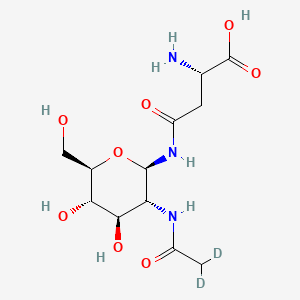
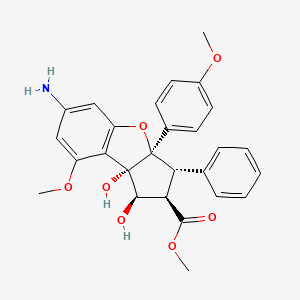
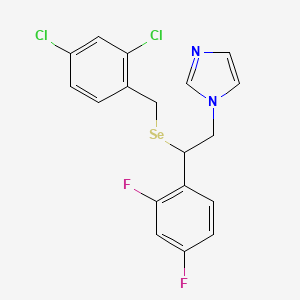
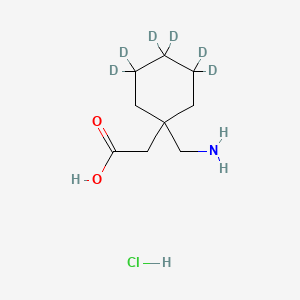
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
